Bienvenue dans la boutique en ligne BenchChem!

1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride

Physicochemical profiling Ionization state Lead optimization

This 3,3-difluorocyclobutane-α-amino acid derivative is a strategic building block for hit-to-lead optimization. The gem-CF₂ group lowers pKₐ by ~0.3–0.5 units and logP by ~0.54–0.55 units versus non-fluorinated analogs, enhancing metabolic stability and modulating membrane permeability. With three orthogonal handles (carboxylic acid, aminomethyl, difluoro core), it enables direct solid-phase peptide coupling and rapid access to patent-validated CNS chemical space, saving 6–8 synthetic steps over de novo core construction. Ideal for protease inhibitor, GPCR ligand, and PET tracer programs.

Molecular Formula C6H10ClF2NO2
Molecular Weight 201.6
CAS No. 2155855-29-9
Cat. No. B2970263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride
CAS2155855-29-9
Molecular FormulaC6H10ClF2NO2
Molecular Weight201.6
Structural Identifiers
SMILESC1C(CC1(F)F)(CN)C(=O)O.Cl
InChIInChI=1S/C6H9F2NO2.ClH/c7-6(8)1-5(2-6,3-9)4(10)11;/h1-3,9H2,(H,10,11);1H
InChIKeyRWLXZUSFBYIGKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid Hydrochloride (CAS 2155855-29-9): Procurement-Ready Fluorinated Cyclobutane Building Block for Drug Discovery


1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride (CAS 2155855-29-9, molecular formula C₆H₁₀ClF₂NO₂, MW 201.6 g/mol) is a conformationally constrained, gem‑difluorinated α‑amino acid derivative supplied as a hydrochloride salt . The compound features a cyclobutane core bearing geminal fluorine atoms at the 3‑position, a free carboxylic acid at the 1‑position, and an aminomethyl substituent at the 1‑position—providing three orthogonal functionalization handles. The gem‑difluorocyclobutane scaffold is recognized as a valuable bioisostere in medicinal chemistry, capable of modulating physicochemical properties such as pKₐ, lipophilicity (logP), and metabolic stability relative to non‑fluorinated or gem‑dimethyl cyclobutane analogs [1][2]. It belongs to a class of fluorinated, non‑proteinogenic amino acid derivatives actively investigated for peptide engineering, PET imaging agent development, and CNS drug design [3].

Why 1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid Hydrochloride Cannot Be Replaced by Non‑Fluorinated Cyclobutane Analogs: Physicochemical and Metabolic Divergence


Substituting the gem‑difluorocyclobutane core of CAS 2155855-29-9 with a non‑fluorinated cyclobutane analog (e.g., 1‑aminocyclobutane‑1‑carboxylic acid, ACBC, or unsubstituted cyclobutanecarboxylic acid) fundamentally alters three properties that control pharmacokinetic and pharmacodynamic behavior: (i) the pKₐ of the carboxylic acid is lowered by approximately 0.3–0.5 units by the electron‑withdrawing CF₂ group, shifting ionization equilibrium at physiological pH [1]; (ii) logP is reduced by ~0.54–0.55 units, modulating membrane permeability and nonspecific protein binding [1]; and (iii) the CF₂ motif confers resistance to cytochrome P450–mediated metabolic oxidation that is not achievable with gem‑dimethyl or all‑hydrogen cyclobutane rings [2][3]. Consequently, lead‑optimization SAR, in vivo pharmacokinetic predictions, and PET tracer biodistribution profiles obtained with non‑fluorinated analogs are not transferable to the difluorinated scaffold; procurement of the correct fluorinated intermediate at the hit‑to‑lead stage is therefore essential.

Quantitative Differentiation Evidence for 1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid Hydrochloride vs. Closest Analogs


Carboxylic Acid pKₐ Lowering: gem‑CF₂ Induces 0.3–0.5 Unit pKₐ Shift Relative to Non‑Fluorinated Cyclobutane Carboxylic Acids

In a systematic matched‑pair study of functionalized gem‑difluorocycloalkanes versus non‑fluorinated cycloalkane counterparts, gem‑difluorination was found to consistently decrease the pKₐ of carboxylic acids by 0.3–0.5 units, attributable to the inductive electron‑withdrawing effect of the CF₂ moiety [1]. This finding aligns with predicted values: 3,3‑difluorocyclobutanecarboxylic acid has a predicted pKₐ of 3.63±0.40, whereas non‑fluorinated cyclobutanecarboxylic acid exhibits an experimental pKₐ of 4.785 (25 °C) . The target compound—bearing a 3,3‑difluorocyclobutane core—is expected to follow the same pKₐ‑lowering trend. At physiological pH 7.4, the carboxylate anion population shifts significantly: a pKₐ drop from ~4.79 to ~3.63 changes the COO⁻/COOH ratio from ~400:1 to ~6000:1, influencing hydrogen‑bonding capacity, solubility, and transporter recognition in biological systems.

Physicochemical profiling Ionization state Lead optimization

Lipophilicity Modulation: LogP Reduction of ~0.54–0.55 Units Confers Distinct Passive Permeability Profile vs. Non‑Fluorinated Cyclobutanes

The matched‑pair analysis of gem‑difluorinated vs. non‑fluorinated functionalized cycloalkanes demonstrated that gem‑difluorination decreased logP values by 0.54–0.55 units [1]. Additionally, the Chernykh et al. study measured and compared dissociation constants (pKₐ) and logP values for 2,2‑ and 3,3‑difluorocyclobutane derivatives versus their non‑fluorinated counterparts, establishing that the position of CF₂ substitution (2,2‑ vs. 3,3‑) further modulates lipophilicity [2]. For a compound such as CAS 2155855‑29‑9—where the CF₂ group is at the 3‑position and the polar aminomethyl‑carboxylate zwitterion is at the 1‑position—this logP decrease represents a measurable reduction in membrane‑partitioning tendency compared to a non‑fluorinated 1‑(aminomethyl)cyclobutane‑1‑carboxylic acid, which would exhibit higher logP and potentially greater nonspecific tissue binding.

Lipophilicity Membrane permeability ADME profiling

Metabolic Stability: gem‑CF₂ Substitution Preserves or Slightly Improves Microsomal Stability Versus Non‑Fluorinated Analogs

In the comprehensive ChemMedChem study of functionalized gem‑difluorocycloalkanes, gem‑difluorination was shown to either not affect or slightly improve the metabolic stability of model derivatives when incubated with human liver microsomes (HLM) [1]. This contrasts with gem‑dimethyl substitution on cyclobutanes, which frequently fails to provide metabolic stability benefits and can even increase susceptibility to oxidative metabolism [2]. The CF₂ group acts as a metabolically inert replacement for oxidizable C–H bonds at the 3‑position of the cyclobutane ring, blocking a common site of cytochrome P450 hydroxylation. Although direct head‑to‑head metabolic stability data for CAS 2155855‑29‑9 are not published, the class‑level trend is well‑established and forms the mechanistic rationale for choosing gem‑difluorocyclobutane intermediates over their non‑fluorinated or gem‑dimethyl counterparts in lead optimization.

Metabolic stability Cytochrome P450 In vitro ADME

Exit Vector Geometry: 1,3‑Disubstituted 3,3‑Difluorocyclobutane Offers Distinct Spatial Orientation vs. 2,2‑Difluoro Isomers

X‑ray crystallographic exit vector plot analysis of 2,2‑ and 3,3‑difluorocyclobutanamines, reported by Chernykh et al., revealed measurable differences in the three‑dimensional orientation of the amino substituent relative to the cyclobutane ring plane [1]. The 3,3‑difluoro substitution pattern positions the CF₂ group distal to the 1‑substituents (aminomethyl and carboxylate), producing exit vector angles that differ from both the 2,2‑difluoro isomer and the non‑fluorinated parent scaffold. These geometric differences directly affect how the building block projects functional groups into target protein binding sites when incorporated into larger molecules. For procurement decisions, this means that a 3,3‑difluoro building block cannot be replaced by a 2,2‑difluoro isomer without altering the pharmacophore geometry and potentially disrupting key binding interactions.

Exit vector analysis Conformational design X‑ray crystallography

Patent‑Validated CNS Application: WO2023051234 Discloses 3,3‑Difluorocyclobutane‑1‑aminomethyl Scaffold for GABA Receptor Modulator Synthesis

Patent application WO2023051234 explicitly discloses the use of tert‑butyl 1‑(aminomethyl)‑3,3‑difluorocyclobutane‑1‑carboxylate (CAS 2248357‑50‑6)—the N‑Boc‑protected, tert‑butyl ester analog of CAS 2155855‑29‑9—as a key precursor for the synthesis of GABA receptor modulators targeting central nervous system indications [1]. The selection of this specific 3,3‑difluoro scaffold over non‑fluorinated or 2,2‑difluoro cyclobutane alternatives in a patent filing demonstrates that the fluorination pattern is functionally relevant to achieving the desired pharmacological profile. The target hydrochloride salt (CAS 2155855‑29‑9) can be directly converted to the patented Boc‑tert‑butyl ester intermediate via standard protection chemistry, providing a validated entry point into a CNS‑relevant chemical space.

CNS drug discovery GABA receptor Patent‑backed intermediates

Priority Application Scenarios for 1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid Hydrochloride Based on Quantitative Differentiation Evidence


Conformationally Constrained Fluorinated Peptidomimetic Design: Tuning pKₐ and Lipophilicity for Optimized Target Engagement

The gem‑CF₂‑mediated pKₐ reduction of 0.3–0.5 units and logP decrease of ~0.54–0.55 units [1] make this hydrochloride salt an ideal building block for incorporating a fluorinated, constrained amino acid residue into peptide or peptidomimetic backbones. By replacing a natural α‑amino acid with the 1‑(aminomethyl)‑3,3‑difluorocyclobutane‑1‑carboxylate scaffold, medicinal chemists can simultaneously modulate the ionization state of the C‑terminal carboxylate and reduce non‑specific hydrophobic interactions—both of which are critical for optimizing binding affinity, selectivity, and solubility in protease inhibitor or GPCR ligand programs. The free aminomethyl and carboxylic acid groups permit direct solid‑phase peptide coupling without additional deprotection steps.

PET Tracer Precursor Development: Radiolabeling‑Ready Fluorinated Cyclobutane Scaffold for Amino Acid Transporter Imaging

The 3,3‑difluorocyclobutane‑1‑aminomethyl‑1‑carboxylate core is a close structural analog of anti‑1‑amino‑3‑[¹⁸F]fluorocyclobutanecarboxylic acid (FACBC, fluciclovine), a clinically used PET imaging agent for prostate cancer that targets ASCT2 and SNAT2 amino acid transporters [2]. CAS 2155855‑29‑9 provides a pre‑formed fluorinated cyclobutane framework bearing a primary aminomethyl handle for ¹⁸F‑prosthetic group conjugation or chelator attachment, while the gem‑CF₂ group confers the metabolic stability and defined pKₐ needed for predictable in vivo biodistribution [3]. This differentiates it from non‑fluorinated cyclobutane PET precursors that lack the intrinsic ¹⁹F NMR handle and metabolic resistance.

CNS Drug Discovery Intermediate: Patent‑Supported Route to GABA Receptor Modulators

The patent application WO2023051234 demonstrates that the tert‑butyl‑protected analog of CAS 2155855‑29‑9 serves as a productive intermediate for synthesizing GABA receptor modulators [4]. The 3,3‑difluoro substitution pattern provides the exit vector geometry and physicochemical profile necessary for crossing the blood–brain barrier and engaging CNS targets [5]. Procurement of this specific hydrochloride salt enables chemistry teams to rapidly access the patent‑validated chemical space by simple Boc‑protection/esterification, bypassing the need to build the difluorocyclobutane core de novo and reducing synthetic cycle time by an estimated 6–8 steps.

Matched‑Pair Physicochemical Probe Synthesis: Isolating the Contribution of gem‑CF₂ to in Vitro ADME Parameters

For drug discovery programs employing matched‑molecular‑pair analysis, CAS 2155855‑29‑9 provides the gem‑difluorinated partner for systematic comparison with the corresponding non‑fluorinated 1‑(aminomethyl)cyclobutane‑1‑carboxylic acid. The quantified contributions of the CF₂ group—ΔpKₐ −0.3 to −0.5, ΔlogP −0.54 to −0.55, and preserved or slightly improved microsomal stability [1]—allow teams to deconvolute the fluorine effect from other structural modifications in multiparameter optimization. This evidence‑based approach reduces the number of design‑make‑test cycles and supports more confident go/no‑go decisions on fluorinated series.

Quote Request

Request a Quote for 1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.